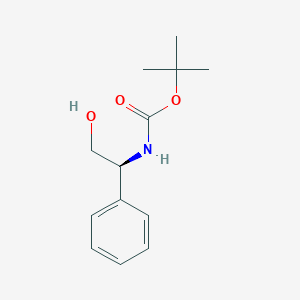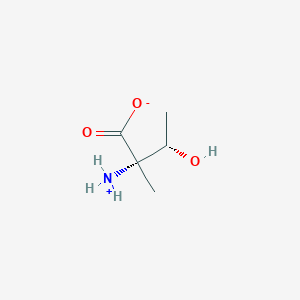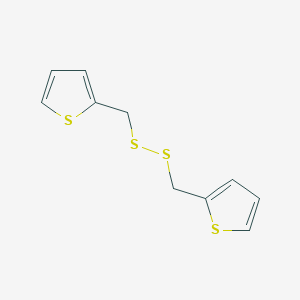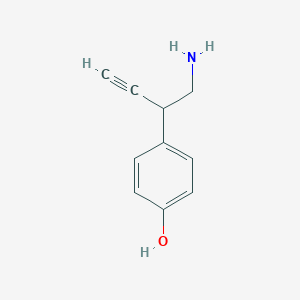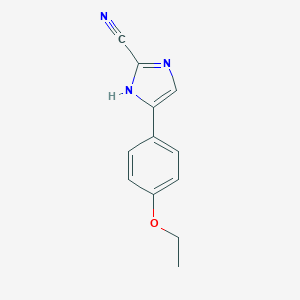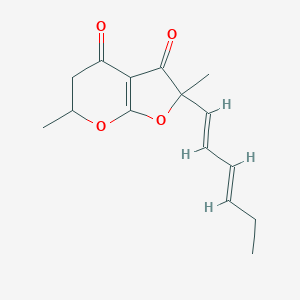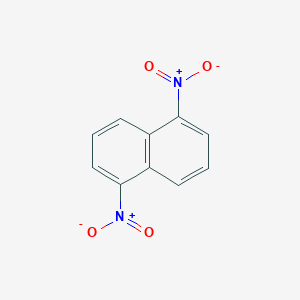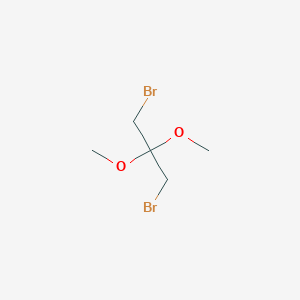
3-Hydroxy-5-methylproline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-5-methylproline, also known as hypusine, is a non-proteinogenic amino acid that is found in eukaryotic initiation factor 5A (eIF5A). eIF5A is a protein that is involved in protein synthesis and is essential for cell growth and proliferation. Hypusine is formed by the post-translational modification of lysine in eIF5A and is essential for its function.
Applications De Recherche Scientifique
Hypusine has been found to be involved in various cellular processes, including protein synthesis, apoptosis, and cell proliferation. It has also been implicated in various diseases, including cancer, diabetes, and viral infections. Hypusine has been studied extensively in cancer research, where it has been found to be essential for the growth and survival of cancer cells. Inhibition of 3-Hydroxy-5-methylproline synthesis has been shown to be a potential therapeutic strategy for cancer treatment.
Mécanisme D'action
The exact mechanism of action of 3-Hydroxy-5-methylproline is not fully understood. However, it is known to be involved in the translation of specific mRNAs, including those involved in cell growth and proliferation. Hypusine has also been found to be involved in the regulation of apoptosis and autophagy.
Effets Biochimiques Et Physiologiques
Hypusine has been found to have various biochemical and physiological effects. It has been shown to be essential for the function of eIF5A, which is involved in the initiation of protein synthesis. Hypusine has also been found to be involved in the regulation of gene expression, cell proliferation, and apoptosis. In addition, 3-Hydroxy-5-methylproline has been found to be involved in the regulation of the immune system and the response to viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
Hypusine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, there are also limitations to using 3-Hydroxy-5-methylproline in lab experiments. It is difficult to study the function of 3-Hydroxy-5-methylproline in vivo, as it is an essential amino acid in eIF5A. Therefore, most studies have been conducted in vitro using cell lines or animal models.
Orientations Futures
There are several future directions for research on 3-Hydroxy-5-methylproline. One area of research is the development of inhibitors of 3-Hydroxy-5-methylproline synthesis for cancer treatment. Another area of research is the role of 3-Hydroxy-5-methylproline in viral infections and the development of antiviral therapies targeting 3-Hydroxy-5-methylproline. Additionally, the function of 3-Hydroxy-5-methylproline in the regulation of gene expression and cell proliferation needs to be further elucidated.
Méthodes De Synthèse
Hypusine is synthesized from lysine in eIF5A by two enzymatic reactions. The first reaction is catalyzed by deoxy3-Hydroxy-5-methylproline synthase (DHS), which transfers the aminobutyl moiety of spermidine to the epsilon-amino group of lysine, forming deoxy3-Hydroxy-5-methylproline. The second reaction is catalyzed by deoxy3-Hydroxy-5-methylproline hydroxylase (DOHH), which hydroxylates the C-3 position of deoxy3-Hydroxy-5-methylproline, forming 3-Hydroxy-5-methylproline.
Propriétés
Numéro CAS |
114882-73-4 |
|---|---|
Nom du produit |
3-Hydroxy-5-methylproline |
Formule moléculaire |
C6H11NO3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
(2S,3S,5S)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-3-2-4(8)5(7-3)6(9)10/h3-5,7-8H,2H2,1H3,(H,9,10)/t3-,4-,5-/m0/s1 |
Clé InChI |
RVIGBNHLNBRMFX-YUPRTTJUSA-N |
SMILES isomérique |
C[C@H]1C[C@@H]([C@H](N1)C(=O)O)O |
SMILES |
CC1CC(C(N1)C(=O)O)O |
SMILES canonique |
CC1CC(C(N1)C(=O)O)O |
Autres numéros CAS |
55137-75-2 |
Synonymes |
L-Proline, 3-hydroxy-5-methyl-, (3S,5S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



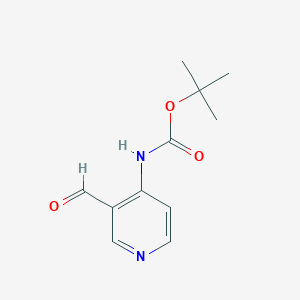
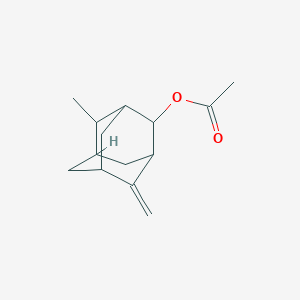
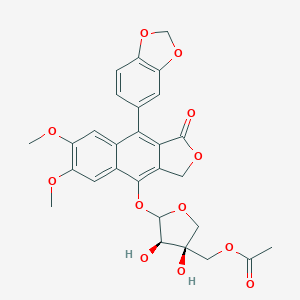

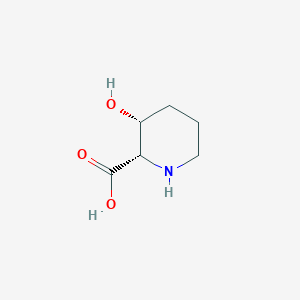
![tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate](/img/structure/B40186.png)
